molecular formula C10H12BrN B1336579 1-(3-Bromophenyl)pyrrolidine CAS No. 219928-13-9

1-(3-Bromophenyl)pyrrolidine

Cat. No. B1336579
CAS RN: 219928-13-9
M. Wt: 226.11 g/mol
InChI Key: SKCNYQBWULWGAP-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)pyrrolidine (also known as 3-bromo-1-pyrrolidine) is an organic compound with a molecular formula of C7H9BrN. It is a derivative of pyrrolidine, a cyclic amine with five-membered ring structure, and is composed of a phenyl group with a bromine atom attached to it. This compound is a unique compound due to its unique structure and properties, and has been studied for its potential uses in the fields of organic synthesis, drug synthesis, and medicinal chemistry.

Scientific Research Applications

  • Structural and Conformational Studies

    • The structural characteristics of compounds similar to 1-(3-Bromophenyl)pyrrolidine have been a subject of research, revealing various molecular conformations and interactions. For instance, compounds with bromophenyl groups and pyrrolidine rings have been studied for their conformations, demonstrating envelope conformations in pyrrolidine rings and analyzing interactions like C—H⋯π and π–π interactions within their crystal structures (Saravanan et al., 2010).
  • Synthesis of Luminescent Polymers

    • Luminescent polymers containing bromophenyl and pyrrolidine units have been synthesized and characterized for their fluorescence properties. These polymers exhibit strong fluorescence, high quantum yield, and notable Stokes shifts, demonstrating potential applications in materials science (Zhang & Tieke, 2008).
  • Molecular Interaction and Hydrogen Bonding Patterns

    • Compounds with bromophenyl and pyrrolidine structures are studied for their hydrogen bonding patterns, highlighting the role of intramolecular and intermolecular interactions in determining molecular stability and conformation (Balderson et al., 2007).
  • Antioxidant and Anticholinergic Activities

    • Research has delved into the synthesis of pyrrolidine derivatives, analyzing their antioxidant and anticholinergic activities. These studies provide insights into the potential therapeutic applications of such compounds in treating oxidative stress-related diseases and cholinergic system disorders (Rezai et al., 2018).
  • Anticancer and Antiproliferative Effects

    • Novel pyrazole derivatives containing bromophenyl and pyrrolidine units have demonstrated significant anticancer and antiproliferative effects against various cancer cell lines. These findings underscore the potential of such compounds in the development of new anticancer therapies (Ananda et al., 2017).
  • Enantioselective Synthesis and Molecular Docking

    • Enantiomerically pure pyrrolidine derivatives have been synthesized and subjected to molecular docking studies, revealing their potential as antithrombin agents. This highlights the importance of stereochemistry and molecular modeling in drug design and discovery (Ayan et al., 2013).
  • Antibacterial Activity of Novel Derivatives

    • Cyanopyridine derivatives, synthesized using bromophenyl and pyrrolidine structures, have been evaluated for their antibacterial activity, showing promising results against various bacterial strains. This suggests their potential utility in developing new antibacterial agents (Bogdanowicz et al., 2013).

Safety and Hazards

1-(3-Bromophenyl)pyrrolidine is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and the hazard statement H301 . Precautionary statements include P301 + P330 + P331 + P310 . It should be stored in a refrigerator .

properties

IUPAC Name

1-(3-bromophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCNYQBWULWGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426845
Record name 1-(3-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219928-13-9
Record name 1-(3-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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